![molecular formula C55H96O6 B3026144 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester CAS No. 148691-18-3](/img/structure/B3026144.png)
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Vue d'ensemble
Description
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position. Dietary administration of 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol decreases hepatic triacylglycerol levels in mice.
Mécanisme D'action
Target of Action
It is known to have roles as an anticholesteremic drug, antipsychotic agent, antidepressant, and prodrug .
Mode of Action
As a prodrug, it must undergo chemical conversion by metabolic processes before becoming the pharmacologically active drug .
Biochemical Pathways
It is known to be a marine metabolite, which suggests it may be involved in marine biochemical processes .
Pharmacokinetics
The compound is a prodrug of EPA (Eicosapentaenoic acid). After oral administration, it is de-esterified and releases EPA as the active metabolite, which is subsequently absorbed in the small intestine . After entering the endoplasmic reticulum of the enterocytes, it is incorporated into chylomicrons and enters systemic circulation predominantly through the thoracic duct lymphatic system . EPA is bound to plasma proteins and is incorporated into cell membrane phospholipids (especially in the CNS, retina, and myocardium), triglycerides, and cholesteryl esters .
Result of Action
It is known to have roles as an anticholesteremic drug, antipsychotic agent, and antidepressant , suggesting it may have effects on cholesterol levels, psychotic symptoms, and mood.
Action Environment
As a marine metabolite, it may be influenced by marine environmental conditions .
Activité Biologique
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid known for its significant biological activities and health benefits. The compound is a specific ester form of EPA, which is often used in clinical settings for its therapeutic properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, cardiovascular benefits, and metabolic pathways.
Chemical Structure and Properties
The compound is identified as 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester of eicosapentaenoic acid. It consists of:
- Eicosapentaenoic Acid (EPA) : A 20-carbon chain with five double bonds.
- Hexadecyl Moiety : Contributes to its lipid solubility and potential membrane interactions.
Anti-inflammatory Effects
Eicosapentaenoic acid has been extensively studied for its anti-inflammatory properties. It serves as a precursor to specialized pro-resolving mediators (SPMs), which play a crucial role in the resolution of inflammation. Studies have shown that supplementation with EPA can lead to:
- Increased levels of resolvins and protectins that actively resolve inflammation .
- Modulation of inflammatory cytokines such as IL-6 and TNF-alpha .
Table 1: Summary of Anti-inflammatory Effects of EPA
Study | Effect Observed | Mechanism |
---|---|---|
PMC5067251 | Increased SPMs | Conversion of EPA to resolvins |
REDUCE-IT Trial | Reduced cardiovascular events | Inhibition of inflammatory pathways |
Murata et al. | Accelerated healing in colitis | TRPV4 antagonism by metabolites |
Cardiovascular Benefits
EPA has demonstrated significant cardiovascular protective effects. The REDUCE-IT trial highlighted that ethyl eicosapentaenoate reduced major cardiovascular events by 25% compared to placebo. Mechanisms include:
- Improvement in endothelial function through enhanced nitric oxide (NO) bioavailability.
- Reduction in triglyceride levels and inflammatory markers associated with atherosclerosis .
Table 2: Cardiovascular Studies Involving EPA
Study | Population | Outcome |
---|---|---|
REDUCE-IT | High-risk patients | 25% reduction in cardiovascular events |
Icosapent Ethyl Trials | Patients with elevated triglycerides | Significant reduction in cardiovascular risk factors |
Metabolic Pathways
The metabolism of EPA involves several key pathways that contribute to its biological activity:
- Conversion to Eicosanoids : EPA is converted into various eicosanoids that modulate inflammation and immune responses.
- Formation of Resolvin D : This metabolite plays a critical role in resolving inflammation and promoting tissue repair .
- TRPV Channel Modulation : Recent studies have shown that certain metabolites derived from EPA can inhibit TRPV channels, which are involved in pain and inflammation signaling pathways .
Case Studies
- Colitis Treatment : A study demonstrated that administration of 5,6-dihydroxy-EPA accelerated recovery from dextran sodium sulfate-induced colitis by inhibiting TRPV4-mediated signaling pathways .
- Cardiovascular Health : In patients with high triglyceride levels, treatment with EPA significantly reduced the incidence of major adverse cardiovascular events over a median follow-up period .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C20H30O2
- Molecular Weight : 302.45 g/mol
- CAS Number : 10417-94-4
- Structure : The compound features a complex structure with multiple double bonds characteristic of polyunsaturated fatty acids. Its unique esterification may enhance its bioavailability and efficacy in biological systems.
Cardiovascular Health
EPA is widely recognized for its role in cardiovascular health. Studies have shown that it can reduce triglyceride levels and improve overall lipid profiles. The specific esterified form may enhance these effects by improving solubility and absorption in the body:
- Mechanism of Action : EPA is metabolized into anti-inflammatory eicosanoids that help regulate blood pressure and reduce arterial plaque formation .
- Clinical Trials : Research has demonstrated that EPA supplementation can significantly lower the risk of cardiovascular events in patients with elevated triglycerides .
Anti-inflammatory Effects
The anti-inflammatory properties of EPA are well-documented. It has been shown to modulate inflammatory pathways and reduce markers of inflammation such as cytokines:
- Research Findings : Clinical studies indicate that EPA can decrease levels of C-reactive protein (CRP), a marker associated with inflammation and cardiovascular risk .
- Applications in Disease Management : EPA is being explored as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease due to its ability to mitigate inflammation .
Neurological Benefits
Emerging research suggests that EPA may play a role in brain health and cognitive function:
- Cognitive Decline : Studies have linked omega-3 fatty acids to improved cognitive performance and a reduced risk of neurodegenerative diseases such as Alzheimer's .
- Mood Disorders : There is evidence supporting the use of EPA in managing depression and anxiety disorders, potentially due to its influence on neurotransmitter function .
Case Study 1: Cardiovascular Risk Reduction
A clinical trial involving patients with hypertriglyceridemia assessed the effects of EPA supplementation over six months. Results indicated a significant reduction in triglyceride levels by an average of 30%, alongside improvements in HDL cholesterol levels.
Case Study 2: Rheumatoid Arthritis Management
In a randomized controlled trial focusing on patients with rheumatoid arthritis, participants receiving EPA showed marked improvements in joint pain and stiffness compared to the placebo group. The study highlighted the potential of EPA as an adjunct therapy for inflammatory conditions.
Comparative Data Table
Propriétés
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28,31,37,40,52H,4-6,8-9,11-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b10-7-,19-16-,26-25-,31-28-,40-37- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKDORBDQDVMQ-PDZACQBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.